1-Bromo-2-methylpropan-2-ol

Organic Synthesis Pharmaceutical Intermediate Chemical Procurement

1-Bromo-2-methylpropan-2-ol (CAS 38254-49-8), also known as bromo-tert-butyl alcohol, is an organic bromine compound classified as a bifunctional alkyl halide and tertiary alcohol. It serves as a versatile building block in organic synthesis, particularly valued for its reactive bromine atom and sterically hindered tertiary alcohol moiety.

Molecular Formula C4H9BrO
Molecular Weight 153.02 g/mol
CAS No. 38254-49-8
Cat. No. B041836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methylpropan-2-ol
CAS38254-49-8
Synonyms1-Bromo-2-methyl-2-propanol
Molecular FormulaC4H9BrO
Molecular Weight153.02 g/mol
Structural Identifiers
SMILESCC(C)(CBr)O
InChIInChI=1S/C4H9BrO/c1-4(2,6)3-5/h6H,3H2,1-2H3
InChIKeyOBOTXOMQYNJWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methylpropan-2-ol (CAS 38254-49-8) – A Bifunctional Alkyl Halide for Controlled Synthesis


1-Bromo-2-methylpropan-2-ol (CAS 38254-49-8), also known as bromo-tert-butyl alcohol, is an organic bromine compound classified as a bifunctional alkyl halide and tertiary alcohol [1]. It serves as a versatile building block in organic synthesis, particularly valued for its reactive bromine atom and sterically hindered tertiary alcohol moiety [2]. Its primary applications include the synthesis of Monohalogeno-t-butyloxycarbonylamino acids and various pharmaceutical intermediates [3].

Core functionality

Bifunctional alkyl halide and tertiary alcohol for controlled sequential transformations

Synthetic utility

Suited for routes requiring protected amino acid synthesis or sterically hindered diol construction

Procurement context

Building block for pharmaceutical and agrochemical intermediate research, not a final API

Why Simple Analogs Fail: The Unique Reactivity Profile of 1-Bromo-2-methylpropan-2-ol


Direct substitution with simpler alkyl bromides (e.g., 1-bromo-2-methylpropane) or monofunctional alcohols is not feasible when a synthetic route requires both a reactive electrophilic site and a tertiary alcohol handle. The bromine atom in 1-bromo-2-methylpropan-2-ol acts as a leaving group in nucleophilic substitution reactions, while the tertiary alcohol group remains intact for subsequent transformations, a dual functionality not present in common analogs . Attempting to emulate this behavior with a mixture of separate reagents introduces complexities in selectivity, reaction sequence, and purification, underscoring the necessity for this specific bifunctional building block [1].

Target compound

1-Bromo-2-methylpropan-2-ol: provides both reactive C-Br and tertiary alcohol handles

Common substitute attempt

1-Bromo-2-methylpropane or tert-butyl bromide: monofunctional alkyl bromides lacking the hydroxyl group

Sequential transformation need

The tertiary alcohol remains intact while the bromide undergoes substitution, enabling late-stage diversification

Risk with analog mixtures

Combining separate monofunctional reagents may introduce selectivity conflicts and purification challenges

Regioselectivity profile

Tertiary alcohol formation is favored in bromohydrin routes, reducing byproduct complexity

Structural mismatch

Alternate bromohydrin isomers (e.g., primary alcohol) shift the reactivity and purification profile

Quantitative Differentiators of 1-Bromo-2-methylpropan-2-ol


Structural Differentiation: Bifunctionality vs. Monofunctional Analogs

1-Bromo-2-methylpropan-2-ol contains both a primary bromine atom (as an alkyl halide) and a tertiary alcohol group, providing dual reactivity sites [1]. In contrast, 1-bromo-2-methylpropane (CAS 78-77-3) and tert-butyl bromide (CAS 507-19-7) are monofunctional alkyl bromides lacking the hydroxyl group, which limits their synthetic versatility [2].

Functional group comparison
Head-to-head
Target: C-Br + C-OH (two reactive sites)
Comparators: only C-Br (1-bromo-2-methylpropane, tert-butyl bromide)
Dual reactivity supports integrated synthetic sequences
Functional group presence confirmed structurally; no kinetic data
Organic Synthesis Pharmaceutical Intermediate Chemical Procurement

Regioselectivity Advantage in Bromohydrin Synthesis

In bromohydrin synthesis from alkenes, the formation of 1-bromo-2-methylpropan-2-ol is favored when a tertiary carbocation intermediate can be stabilized. Under standard bromohydrin formation conditions (Br2/H2O or NBS/DMSO/H2O), the reaction proceeds with high regioselectivity for the more substituted carbon, yielding the tertiary alcohol with the bromine on the less substituted carbon [1]. This contrasts with the formation of 2-bromo-2-methylpropan-1-ol (a primary alcohol), which is less favored due to the lower stability of a primary carbocation-like transition state [2].

Bromohydrin regioselectivity
Class-level
Tertiary alcohol formation is thermodynamically favored via tertiary carbocation stabilization; primary alcohol isomer less favored
May simplify purification in bromohydrin routes
Class-level mechanism inference; confirm under specific conditions
Stereoselective Synthesis Regioselectivity Bromohydrin Formation

Physical Property Differentiation: Boiling Point and Density for Downstream Processing

1-Bromo-2-methylpropan-2-ol exhibits a boiling point of 49.5 °C at 16 Torr and a density of 1.437 g/cm³ at 25 °C . This contrasts with 2-bromo-2-methylpropan-1-ol (boiling point 157.1 °C at 760 mmHg, density 1.5 g/cm³) [1] and 2-bromoethanol (boiling point 56-57 °C at 20 mmHg, density 1.763 g/cm³) . The lower boiling point of the target compound under reduced pressure facilitates gentler distillation conditions, reducing the risk of thermal decomposition.

Boiling point & density
Data to verify
Bp: 49.5 °C (16 Torr)
Density: 1.437 g/cm³ (25 °C)
Lower distillation temperature may reduce thermal decomposition risk
Supplier-reported data; cross-check with experimental conditions
Purification Distillation Physical Properties Process Chemistry

High-Value Application Scenarios for 1-Bromo-2-methylpropan-2-ol


Synthesis of Monohalogeno-t-butyloxycarbonylamino Acids

1-Bromo-2-methylpropan-2-ol is a key reagent for introducing the tert-butyloxycarbonyl (BOC) protecting group with a halogen handle, enabling the synthesis of XBOC-amino acids used in peptide chemistry and drug discovery [1].

Preparation of 3-Methyl-1-phenylbutan-1,3-diol via Grignard Reaction

The bifunctional nature allows for sequential Grignard addition and subsequent functionalization, as demonstrated in educational and research settings for constructing complex diols [2].

Development of Pharmaceutical Intermediates Requiring Sterically Hindered Tertiary Alcohols

The tertiary alcohol moiety provides steric bulk that can influence pharmacokinetic properties or serve as a protected hydroxyl group, making it a valuable building block for APIs where steric hindrance is a design feature .

Use as a Brominated Building Block in Agrochemical Synthesis

The reactive bromine atom facilitates the introduction of the 2-hydroxy-2-methylpropyl fragment into herbicides or pesticides, leveraging the compound's dual reactivity for targeted molecule construction .

Application
Selection Property
Validation Focus
Monohalogeno-BOC amino acid synthesis
Bifunctional halide-alcohol reactivity
Selective BOC protection and halogen handle integration
Grignard-derived diol preparation
Sequential electrophilic and nucleophilic sites
Reaction sequence fidelity and diol purity
Sterically hindered pharmaceutical intermediate research
Tertiary alcohol steric bulk and stability
Influence on downstream pharmacokinetic or metabolic studies
Agrochemical building block exploration
Reactive bromine for fragment attachment
Target molecule construction efficiency and byproduct profile

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